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molecular formula C5H5NO2S B128473 4-Methylthiazole-5-carboxylic acid CAS No. 20485-41-0

4-Methylthiazole-5-carboxylic acid

Cat. No. B128473
M. Wt: 143.17 g/mol
InChI Key: ZGWGSEUMABQEMD-UHFFFAOYSA-N
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Patent
US05614520

Procedure details

Ethyl 2-(4-chloro-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate in diethylamine was heated in the same manner as that of Example 35 and hydrolyzed to give 2-(4-N,N-diethylamino)-3-nitrophenyl)-4-methyl-5-thiazolecarboxylic acid (yield: 56%).
Name
Ethyl 2-(4-chloro-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=CC([C:8]2[S:9][C:10]([C:14]([O:16]CC)=[O:15])=[C:11]([CH3:13])[N:12]=2)=CC=1[N+]([O-])=O>C(NCC)C>[CH3:13][C:11]1[N:12]=[CH:8][S:9][C:10]=1[C:14]([OH:16])=[O:15]

Inputs

Step One
Name
Ethyl 2-(4-chloro-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C=1SC(=C(N1)C)C(=O)OCC)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)NCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1N=CSC1C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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